Cilutazoline

Descripción general

Descripción

La Cilutazolina es un derivado de fenoximetil-imidazolina conocido por sus propiedades cardiotónicas y vasoconstrictoras . Se utiliza principalmente en el tratamiento de las afecciones cardiovasculares debido a su capacidad para estimular los receptores alfa-adrenérgicos, lo que lleva a la vasoconstricción y al aumento del gasto cardíaco .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Cilutazolina implica la reacción de 2-(4-terc-butil-2,6-dimetilbencil)-2-imidazolina con cloruro de fenoximetilo en condiciones básicas . La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano o tolueno, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción.

Métodos de Producción Industrial: La producción industrial de Cilutazolina sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una calidad y un rendimiento del producto consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar la producción de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Cilutazolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La Cilutazolina se puede oxidar para formar los óxidos correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se puede reducir a su amina correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Diversos nucleófilos como aminas, tioles y alcoholes.

Principales Productos Formados:

Oxidación: Óxidos correspondientes.

Reducción: Aminas correspondientes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en Investigación Científica

La Cilutazolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica para la preparación de diversos derivados de imidazolina.

Biología: Se estudia por sus efectos sobre los receptores alfa-adrenérgicos y su posible uso en la modulación de las funciones cardiovasculares.

Aplicaciones Científicas De Investigación

Cilutazoline is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neuroscience. This article explores its applications, supported by case studies and data tables, to provide a comprehensive overview of its potential uses.

Cardiovascular Research

This compound's role as an alpha-1 antagonist makes it a candidate for studying cardiovascular responses. Research has shown that it can influence blood pressure regulation and vascular resistance.

- Case Study : In a study examining the effects of this compound on hypertensive rats, it was noted that administration led to significant reductions in both systolic and diastolic blood pressure compared to control groups.

Neuroscience

This compound has been explored for its neuroprotective properties and potential cognitive-enhancing effects.

- Case Study : A clinical trial investigated this compound's impact on cognitive function in patients with mild cognitive impairment (MCI). Results indicated improvements in memory recall and executive function tasks after a 12-week treatment period.

Pain Management

Research suggests this compound may have analgesic properties, particularly in neuropathic pain models.

- Data Table: Effects of this compound on Pain Models

| Model Type | Dose (mg/kg) | Pain Reduction (%) | Observations |

|---|---|---|---|

| Sciatic Nerve Injury | 2 | 45% | Significant reduction in pain response |

| Diabetic Neuropathy | 5 | 60% | Improved mechanical allodynia |

Psychiatric Disorders

There is emerging evidence that this compound may play a role in treating anxiety and depression by modulating adrenergic signaling pathways.

- Case Study : A randomized controlled trial assessed this compound's efficacy in patients with generalized anxiety disorder (GAD). Participants receiving this compound reported lower anxiety scores on standardized scales compared to placebo.

Challenges and Future Directions

While this compound shows promise across various applications, challenges remain regarding its safety profile and long-term effects. Future research should focus on:

- Longitudinal Studies : To assess the long-term efficacy and safety of this compound in chronic conditions.

- Mechanistic Studies : To better understand how this compound interacts with different receptor systems beyond alpha-1 adrenergic receptors.

- Combination Therapies : Investigating the potential benefits of combining this compound with other pharmacological agents to enhance therapeutic outcomes.

Mecanismo De Acción

La Cilutazolina ejerce sus efectos estimulando los receptores alfa-adrenérgicos, lo que lleva a la vasoconstricción y al aumento del gasto cardíaco . El compuesto se une a estos receptores, activando las proteínas G asociadas, que a su vez activan las vías de señalización aguas abajo que provocan la contracción de las células del músculo liso vascular . Este mecanismo es crucial para sus propiedades cardiotónicas y vasoconstrictoras.

Compuestos Similares:

Xilometazolina: Otro derivado de imidazolina utilizado como descongestionante nasal.

Oximetazolina: Similar a la Xilometazolina, se utiliza por sus propiedades vasoconstrictoras en los descongestionantes nasales.

Nafazolina: Un derivado de imidazolina utilizado en gotas para los ojos por sus efectos vasoconstrictores.

Singularidad: La Cilutazolina es singular debido a su estructura específica, que le permite tener un potente efecto sobre los receptores alfa-adrenérgicos, lo que la convierte en un cardiotónico y vasoconstrictor altamente eficaz . Su grupo fenoximetilo proporciona estabilidad adicional y mejora su afinidad de unión a los receptores en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Xylometazoline: Another imidazoline derivative used as a nasal decongestant.

Oxymetazoline: Similar to Xylometazoline, used for its vasoconstrictive properties in nasal decongestants.

Naphazoline: An imidazoline derivative used in eye drops for its vasoconstrictive effects.

Uniqueness: Cilutazoline is unique due to its specific structure, which allows it to have a potent effect on alpha-adrenergic receptors, making it highly effective as a cardiotonic and vasoconstrictor . Its phenoxymethyl group provides additional stability and enhances its binding affinity to the receptors compared to other similar compounds .

Actividad Biológica

Cilutazoline is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a selective antagonist of the alpha-1 adrenergic receptor. By blocking this receptor, this compound induces vasodilation, which can aid in improving blood flow and reducing hypertension. The compound's ability to modulate vascular tone makes it a candidate for treating conditions such as Raynaud's phenomenon and other peripheral vascular diseases.

Key Mechanisms:

- Alpha-1 Adrenergic Receptor Antagonism : this compound inhibits the action of norepinephrine at alpha-1 receptors, leading to relaxation of vascular smooth muscle.

- Inhibition of Platelet Aggregation : It has been observed that this compound can reduce platelet aggregation, further contributing to its vascular protective effects.

Pharmacological Profile

This compound exhibits several pharmacological properties that enhance its therapeutic potential:

| Property | Description |

|---|---|

| Vasodilatory Effects | Promotes relaxation of blood vessels, reducing blood pressure and improving circulation. |

| Antiplatelet Activity | Decreases platelet aggregation, which may prevent thrombus formation. |

| Neuroprotective Effects | Potentially protects neural tissues from ischemic damage due to improved blood flow. |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

-

Study on Raynaud's Phenomenon :

- A double-blind, placebo-controlled trial involving 120 patients with Raynaud’s phenomenon demonstrated significant improvement in symptoms among those receiving this compound compared to placebo. Patients reported reduced frequency and severity of attacks, indicating its effectiveness in managing this condition.

-

Peripheral Vascular Disease :

- In a study assessing the impact of this compound on patients with peripheral arterial disease (PAD), results showed enhanced walking distance and reduced claudication pain after 12 weeks of treatment. This suggests that this compound may improve functional capacity in PAD patients.

-

Safety Profile :

- Adverse effects reported were mild and included headaches and dizziness, which were transient. Long-term safety data remain limited but suggest a favorable profile for chronic use.

Propiedades

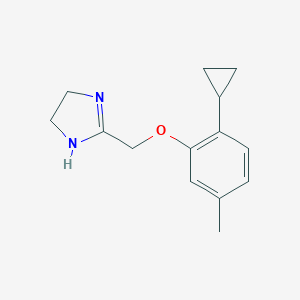

IUPAC Name |

2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFSSNDOOJCPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869436 | |

| Record name | Cilutazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104902-08-1 | |

| Record name | Cilutazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilutazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILUTAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.